molecular formula C10H11F3N6 B3039267 4-(1-ethyl-1H-pyrazol-4-yl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine CAS No. 1004644-05-6

4-(1-ethyl-1H-pyrazol-4-yl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine

Cat. No.: B3039267
CAS No.: 1004644-05-6
M. Wt: 272.23 g/mol
InChI Key: HDVRUWOELVOJJE-UHFFFAOYSA-N
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Description

4-(1-ethyl-1H-pyrazol-4-yl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine is a heterocyclic compound that features both pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-ethyl-1H-pyrazol-4-yl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine typically involves the formation of the pyrazole ring followed by the construction of the pyrimidine ring. One common method involves the cyclocondensation of hydrazine with a carbonyl compound to form the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis would also be a key consideration, ensuring that the process is economically viable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-(1-ethyl-1H-pyrazol-4-yl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and the use of specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can produce amines. Substitution reactions can yield a variety of derivatives with different functional groups replacing the trifluoromethyl group .

Scientific Research Applications

4-(1-ethyl-1H-pyrazol-4-yl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and other biological processes.

    Medicine: Due to its potential biological activity, it is investigated for its use in drug discovery and development, particularly in the design of new pharmaceuticals.

    Industry: The compound’s properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1-ethyl-1H-pyrazol-4-yl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing its biological activity. The hydrazinyl group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(1-ethyl-1H-pyrazol-4-yl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine lies in its combination of a hydrazinyl group and a trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

4-(1-ethyl-1H-pyrazol-4-yl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrazole ring and a pyrimidine core, with critical functional groups that influence its biological properties. The synthesis typically involves the formation of the pyrazole ring through cyclocondensation reactions followed by the construction of the pyrimidine structure.

Common Synthetic Route:

  • Formation of Pyrazole Ring : Reaction of hydrazine hydrate with appropriate carbonyl compounds.
  • Pyrimidine Construction : Cyclization reactions that incorporate trifluoromethyl groups to enhance reactivity and binding affinity.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cancer progression and inflammation. The trifluoromethyl group enhances binding affinity, while the hydrazinyl group can form hydrogen bonds that stabilize interactions with target proteins.

Anticancer Properties

Recent studies have indicated that similar pyrazole derivatives exhibit significant anticancer activity through various mechanisms:

  • Cell Proliferation Inhibition : Compounds related to this compound have shown IC50 values ranging from 7.01 µM to 14.31 µM against various cancer cell lines, including HeLa and MCF-7 cells .
  • Apoptosis Induction : Some derivatives have demonstrated the ability to induce apoptosis in tumor cells, suggesting potential for development as anticancer agents .

Anti-inflammatory Activity

The compound's structural features may also confer anti-inflammatory properties, as seen in other pyrazole derivatives that inhibit pro-inflammatory cytokines and pathways associated with chronic inflammation .

Case Studies and Research Findings

StudyFindingsIC50 Values
Alam et al. (2016)Designed pyrazole derivatives with potent cytotoxicity against HuTopoIIa50 µM
Xia et al. (2022)Evaluated 1-arylmethylpyrazole derivatives for antitumor activity49.85 µM
Sun et al. (2022)Synthesized pyrazole-linked thiourea derivatives showing CDK2 inhibition25 nM

These findings underscore the potential of pyrazole derivatives, including this compound, as promising candidates for further development in cancer therapy.

Properties

IUPAC Name

[4-(1-ethylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N6/c1-2-19-5-6(4-15-19)7-3-8(10(11,12)13)17-9(16-7)18-14/h3-5H,2,14H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDVRUWOELVOJJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=CC(=NC(=N2)NN)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101153572
Record name 4-(1-Ethyl-1H-pyrazol-4-yl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101153572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004644-05-6
Record name 4-(1-Ethyl-1H-pyrazol-4-yl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1004644-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1-Ethyl-1H-pyrazol-4-yl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101153572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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